molecular formula C21H14O7 B2784192 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate CAS No. 855774-21-9

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate

Cat. No.: B2784192
CAS No.: 855774-21-9
M. Wt: 378.336
InChI Key: PWGKCLJBAPNEQP-UHFFFAOYSA-N
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Description

8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate (CAS: 855774-21-9) is a bichromene derivative with the molecular formula C₂₁H₁₄O₇ and a molecular weight of 378.336 g/mol . Its structure comprises two fused chromene (benzopyran) moieties, with a methoxy group at position 8 and an acetyloxy (acetate) ester at position 7' (Figure 1). This compound is part of a broader class of coumarin-chromone hybrids, which are studied for their diverse biological activities, including antimicrobial and enzyme inhibitory properties .

Properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c1-11(22)26-13-6-7-14-15(10-19(23)27-18(14)9-13)16-8-12-4-3-5-17(25-2)20(12)28-21(16)24/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGKCLJBAPNEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, which is then esterified to form the corresponding acetate. The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenones, dihydrochromenones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase II or tyrosine kinase, which are involved in DNA replication and cell signaling, respectively .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s core bichromene scaffold is shared with several analogs, but variations in substituents significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Comparison of Bichromene Derivatives
Compound Name Substituents Ester Group Molecular Formula CAS/ID Key Features
Target Compound 8-methoxy, 7'-acetoxy Acetate C₂₁H₁₄O₇ 855774-21-9 High lipophilicity due to methoxy
8-Ethoxy-2,2'-dioxo... 2-methylpropanoate 8-ethoxy, 7'-isobutyrate 2-methylpropanoate C₂₃H₁₈O₇ Not provided Enhanced stability (bulky ester)
Methyl[(8-methoxy-2,2'-dioxo...)oxy]acetate 8-methoxy, methyl ester linker Methyl acetate C₂₂H₁₆O₈ STL033748 Increased polarity
Benzyl 2-[(8-methoxy-2,2'-dioxo...)oxy]acetate 8-methoxy, benzyl ester linker Benzyl acetate C₂₈H₂₀O₈ 859658-49-4 High lipophilicity (benzyl group)
Ethyl 2-[3-(7-methoxy-2-oxo...)oxy]acetate 7-methoxy, ethyl ester linker Ethyl acetate C₂₂H₁₈O₈ 859134-37-5 Moderate hydrolytic lability
6’-(Dimethylamino)methyl-7’-hydroxy... 7’-hydroxy, 6’-dimethylamino, 8’-methyl None C₂₂H₁₉NO₇ Not provided Enhanced water solubility

Biological Activity

8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate is a compound belonging to the coumarin family, known for its diverse biological activities. This compound features a unique dioxo-bichromene structure that enhances its potential pharmacological properties. Research indicates that compounds in this class exhibit a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The molecular formula for this compound is C24H20O8. The compound's structure includes:

  • Methoxy Group : Contributes to solubility and potential interactions with biological targets.
  • Dioxo Group : May participate in nucleophilic addition reactions, enhancing reactivity.
  • Bichromene Moiety : Provides a scaffold that may influence biological activity.

Anti-inflammatory Activity

Studies have shown that coumarin derivatives can exhibit significant anti-inflammatory properties. For example, this compound has been reported to inhibit pro-inflammatory cytokines in vitro. The mechanism of action may involve the modulation of signaling pathways associated with inflammation.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. Preliminary data suggest that it can scavenge free radicals effectively, potentially due to the presence of the dioxo group which can stabilize radical species.

Antimicrobial Activity

Research indicates that coumarin derivatives possess antimicrobial properties. This compound has shown activity against certain bacterial strains in preliminary studies. The minimum inhibitory concentration (MIC) values suggest moderate effectiveness compared to standard antimicrobial agents.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notably:

Cell LineIC50 Value (µM)Reference
HCT116 (colon)10.5
A375 (melanoma)15.0
MCF7 (breast)12.0

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, with potential applications in cancer therapy.

Case Studies

  • Study on Cytotoxic Effects : A study conducted on HCT116 cells demonstrated that this compound induced apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as an anticancer agent due to its ability to inhibit cell proliferation significantly.
  • Antimicrobial Efficacy : In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of approximately 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a natural antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for preparing 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate, and what analytical methods validate its purity?

Methodological Answer:

  • Synthesis: Multi-step organic reactions are typically employed, starting with functionalization of the chromenone core. For example, esterification of hydroxyl groups using acetic anhydride under reflux conditions with catalytic sulfuric acid is common, as seen in analogous chromenone derivatives .
  • Validation: Purity is confirmed via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability and decomposition profiles .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

Methodological Answer:

  • Crystallization: Slow evaporation from a solvent mixture (e.g., ethanol/water) yields single crystals suitable for X-ray diffraction.
  • Refinement: SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) are standard tools. Hydrogen-bonding networks are analyzed using Mercury or PLATON .

Advanced Research Questions

Q. How can researchers reconcile contradictory reactivity data observed in derivatives with varying substituents (e.g., methoxy vs. trifluoromethyl groups)?

Methodological Answer:

  • Electronic Effects: Use Density Functional Theory (DFT) to model electron distribution and predict reactivity. For instance, methoxy groups enhance electron density on the chromenone ring, while trifluoromethyl groups introduce steric and electronic hindrance .
  • Experimental Validation: Compare reaction kinetics under controlled conditions (e.g., temperature, solvent polarity) using UV-Vis spectroscopy or HPLC-MS to track intermediate formation .

Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?

Methodological Answer:

  • Process Optimization: Use Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, reflux time). For example, refluxing at 80°C with a 1.5:1 molar ratio of acetic anhydride to precursor reduces side-product formation in esterification .
  • Byproduct Analysis: LC-MS and GC-MS identify impurities, while powder X-ray diffraction (PXRD) monitors crystallinity during scale-up .

Q. How do hydrogen-bonding patterns influence the compound’s solid-state properties and solubility?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., intramolecular vs. intermolecular). For example, C=O···H-O interactions in the crystal lattice correlate with reduced solubility in non-polar solvents .
  • Solubility Testing: Use dynamic light scattering (DLS) to measure aggregation in solvents like DMSO or ethanol, and correlate results with crystallographic data .

Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

  • Binding Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes (e.g., cyclooxygenase-2).
  • Molecular Docking: Use AutoDock Vina to simulate binding poses, focusing on interactions between the chromenone core and active-site residues .

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